Oxolinic Acid

Content Navigation

Oxolinic acid solves antibiotic degradation during autoclaving and feed extrusion due to high thermal stability (decomposes >314°C; ≤5% degradation at 120°C). It is a DNA gyrase inhibitor with 10x higher potency than nalidixic acid, essential for selective media and AMR reference panels. • Pre-sterilization addition without activity loss. • Distinguishes first-step quinolone resistance mutations without fluoroquinolone efflux interference.

CAS Number

Product Name

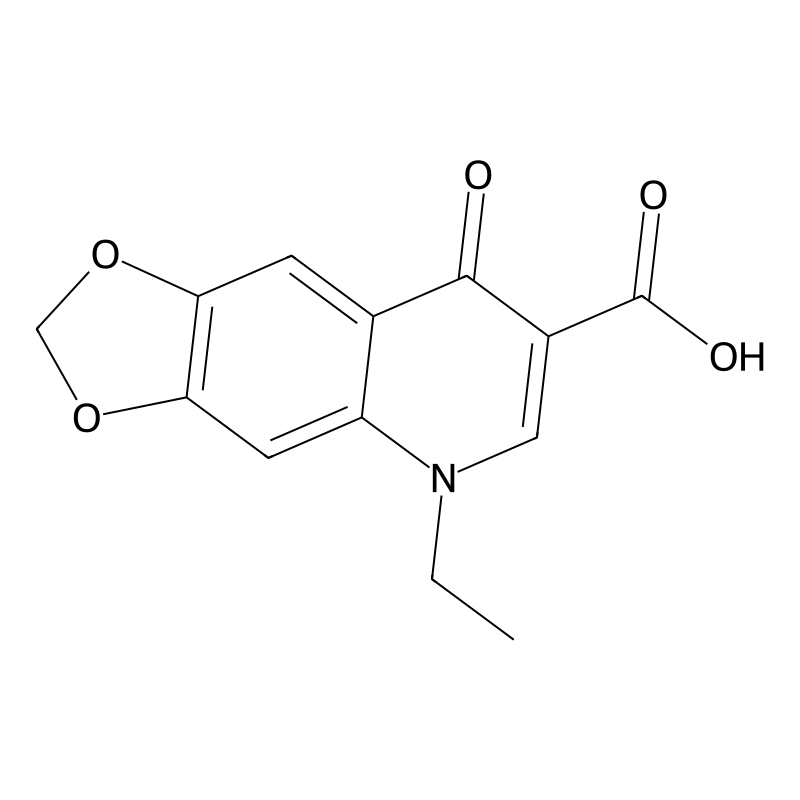

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Oxolinic acid is a first-generation synthetic quinolone and a potent inhibitor of bacterial DNA gyrase. In industrial and laboratory procurement, it is primarily sourced as an active pharmaceutical ingredient (API) for veterinary formulations, a selective agent for microbiological culture media, and a reference standard for antimicrobial resistance (AMR) screening. Unlike many water-soluble antibiotics, oxolinic acid requires alkaline conditions for dissolution, achieving up to 50 mg/mL in 0.5 M NaOH . It exhibits exceptional thermal stability, with a decomposition temperature exceeding 314 °C, making it highly suitable for high-temperature manufacturing processes such as feed extrusion and media autoclaving .

Research Fit

Procuring alternative first-generation quinolones like nalidixic acid or fluoroquinolones like flumequine as direct substitutes for oxolinic acid often leads to formulation or assay failures. In microbiological media, substituting with nalidixic acid requires up to a 10-fold increase in concentration to achieve the same suppression of Enterobacteriaceae, altering the osmotic and chemical balance of the agar [1]. In aquaculture feed manufacturing, replacing oxolinic acid with flumequine fundamentally changes the pharmacokinetic profile, shifting the time to peak plasma concentration (Tmax) and altering the required dosing intervals for sustained efficacy [2]. Furthermore, in AMR screening, substituting oxolinic acid with ciprofloxacin can mask first-step target mutations, as fluoroquinolones possess different resistance-determining baselines [3].

Substitution Risk

References

- [1] EFSA Panel on Additives and Products or Substances used in Animal Feed (2021). Maximum levels of cross-contamination for 24 antimicrobial active substances in non-target feed. Part 10: Quinolones.

- [2] Haugland, G. T., et al. (2019). Pharmacokinetic Data Show That Oxolinic Acid and Flumequine Are Absorbed and Excreted Rapidly From Plasma and Tissues of Lumpfish. Frontiers in Veterinary Science.

- [3] Cavaco, L. M., et al. (2007). Evaluation of Quinolones for Use in Detection of Determinants of Acquired Quinolone Resistance. Journal of Clinical Microbiology.

Thermal Stability in High-Temperature Processing

During moderate to high-temperature processing (120 °C for 20 minutes), oxolinic acid demonstrates superior thermal recalcitrance compared to second-generation fluoroquinolones like ciprofloxacin, maintaining structural integrity with minimal degradation [1].

| Evidence Dimension | Thermal degradation at 120 °C for 20 min |

| Target Compound Data | ≤ 5% degradation |

| Comparator Or Baseline | Ciprofloxacin / Norfloxacin (12% degradation) |

| Quantified Difference | > 2.4-fold greater thermal stability (lower degradation) |

| Conditions | Aqueous heating in a pressurized dynamic flow-through system |

Ensures the active compound survives autoclave sterilization in media preparation and high-temperature extrusion in feed manufacturing.

Potency in Selective Media

Oxolinic acid exhibits significantly higher intrinsic antibacterial activity against susceptible Gram-negative bacteria compared to its closest structural analog, nalidixic acid, allowing for lower working concentrations in selective assays [1].

| Evidence Dimension | Relative antibacterial activity (MIC) against enterobacteria |

| Target Compound Data | High activity (Baseline x 10) |

| Comparator Or Baseline | Nalidixic acid (Baseline activity) |

| Quantified Difference | ~10-fold more active than nalidixic acid |

| Conditions | In vitro broth microdilution / agar diffusion assays |

Allows media manufacturers to use significantly less API per liter of culture media, reducing costs and minimizing off-target toxicity to desired strains.

Pharmacokinetics in Aquaculture Feed

In veterinary applications, specifically for marine species like lumpfish, oxolinic acid presents a delayed absorption profile compared to flumequine, which directly impacts the formulation of medicated feed and dosing schedules [1].

| Evidence Dimension | Time to peak plasma concentration (Tmax) |

| Target Compound Data | 10.3 hours |

| Comparator Or Baseline | Flumequine (7.7 hours) |

| Quantified Difference | 2.6 hours longer time to peak concentration |

| Conditions | Single oral administration of 25 mg/kg in feed for lumpfish |

Requires buyers formulating medicated feeds to adjust binder profiles and feeding intervals to account for the extended absorption time.

Alkaline Solubility for Stock Solutions

Unlike many broad-spectrum antibiotics that readily dissolve in neutral aqueous solutions, oxolinic acid requires strongly alkaline conditions to achieve high-concentration liquid formulations, reaching 50 mg/mL in 0.5 M NaOH .

| Evidence Dimension | Maximum solubility in 0.5 M NaOH vs. Water |

| Target Compound Data | 50 mg/mL in 0.5 M NaOH |

| Comparator Or Baseline | Water (Practically insoluble / <0.003 mg/L) |

| Quantified Difference | >16,000-fold increase in solubility in alkaline media |

| Conditions | Standard laboratory dissolution at room temperature with optional mild heat |

Dictates that industrial liquid formulations and laboratory stock solutions must be engineered with alkaline buffers rather than standard aqueous diluents.

Selective Culture Media Formulation

Driven by its high thermal stability (≤ 5% degradation at 120 °C) [1] and 10-fold greater potency than nalidixic acid [2], oxolinic acid is the preferred selective agent for isolating specific Gram-positive or resistant organisms. It survives standard autoclave cycles, allowing it to be added prior to sterilization, streamlining the media manufacturing process.

Medicated Aquafeed Extrusion

Because oxolinic acid decomposes only above 314 °C and possesses a specific delayed Tmax (10.3 h in marine models) [3], it is highly suited for incorporation into extruded fish feeds. Its thermal recalcitrance ensures the API is not destroyed during the high-heat pelleting process, while its PK profile supports sustained therapeutic delivery.

AMR Mutation Screening

Oxolinic acid is utilized as a critical baseline comparator in antimicrobial resistance (AMR) panels. Because it isolates first-step target mutations without the confounding efflux mechanisms often triggered by fluoroquinolones [4], it provides a cleaner diagnostic signal for emerging plasmid-mediated quinolone resistance (e.g., qnr genes) in laboratory settings.

Application Fit Matrix

References

- [1] Svahn, O., & Björklund, E. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system.

- [2] EFSA Panel on Additives and Products or Substances used in Animal Feed (2021). Maximum levels of cross-contamination for 24 antimicrobial active substances in non-target feed. Part 10: Quinolones.

- [4] Haugland, G. T., et al. (2019). Pharmacokinetic Data Show That Oxolinic Acid and Flumequine Are Absorbed and Excreted Rapidly From Plasma and Tissues of Lumpfish. Frontiers in Veterinary Science.

- [5] Cavaco, L. M., et al. (2007). Evaluation of Quinolones for Use in Detection of Determinants of Acquired Quinolone Resistance. Journal of Clinical Microbiology.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (99.54%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

DRUG HAS CHEMICAL STRUCTURE, MECHANISM OF ACTION, SPECTRUM OF ACTIVITY & POTENTIAL FOR TOXICITY THAT RESEMBLES NALIDIXIC ACID.

OXOLINIC ACID IS ALTERNATIVE FORM OF THERAPY FOR PENICILLIN-SENSITIVE OR CEPHALOSPORIN-SENSITIVE ADULT WHO HAS RECURRENT URINARY TRACT INFECTION CAUSED BY SUSCEPTIBLE ESCHERICHIA COLI OR PROTEUS MIRABILIS THAT IS NOT COMPLICATED BY BACTEREMIA.

...EXERTS IN VITRO ACTIVITY AGAINST MOST GRAM-NEGATIVE AEROBIC BACILLI THAT CAUSE BACTERIAL URINARY TRACT INFECTIONS. MAJORITY OF ESCHERICHIA COLI, KLEBSIELLA SP, ENTEROBACTER SP & PROTEUS SP ARE SUSCEPTIBLE. ... SALMONELLA, SHIGELLA & NEISSERIA (MENINGITIDIS, GONORRHEAE) ARE SUSCEPTIBLE...STAPHYLOCOCCUS AUREUS...

For more Therapeutic Uses (Complete) data for OXOLINIC ACID (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MB - Other quinolones

J01MB05 - Oxolinic acid

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

OF ORAL DOSE OF ANTIBACTERIAL, (14)C-OXOLINIC ACID, THERE WAS EXCRETED IN 24-HR URINE & FECES RESPECTIVELY, 27 & 41% BY RAT, 19 & 14% BY DOG, 49 & 37% BY RABBIT, & 35 & 10% BY MAN. BLOOD LEVELS OF (14)C PEAKED AFTER 4 HR IN DOG & MAN, & AFTER 6 HR IN RAT & RABBIT.

AFTER ORAL ADMIN...RAPIDLY ABSORBED FROM GI TRACT. PEAK SERUM CONCN OF BIOLOGICALLY ACTIVE UNCONJUGATED DRUG ARE ATTAINED IN 2-4 HR & RANGE FROM 1.8-3.6 UG/ML. LOWER SERUM LEVELS...OCCUR DURING 1ST 3 DAYS OF DOSING, SUGGESTING SLOW DISTRIBUTION... PROTEIN BINDING OF DRUG IS ABOUT 77-81%.

750 MG ADMIN TWICE/DAY FOR 7 DAYS STUDIED IN 10 HEALTHY WOMEN. WHEN TAKEN WITH FOOD, EXCRETION RETARDED BY 6 HR BUT 48 HR RECOVERY NOT DECR.

For more Absorption, Distribution and Excretion (Complete) data for OXOLINIC ACID (6 total), please visit the HSDB record page.

Metabolism Metabolites

MAJOR URINARY METABOLITE WAS GLUCURONIDE OF OXOLINIC ACID...THIS COMPD WAS BIOLOGICALLY ACTIVE WHEREAS ALMOST ALL DRUG GLUCURONIDES ARE BIOLOGICALLY INERT...

Wikipedia

Drug Warnings

WHEN BACTERIAL RESISTANCE DEVELOPS...IT IS USUALLY RAPID. THEREFORE, IF FOLLOW-UP CULTURES INDICATE THAT URINE IS NOT STERILE WITHIN 48-72 HR, TREATMENT CAN PROBABLY BE CONSIDERED FAILURE SINCE ORGANISM BY THEN WILL HAVE DEVELOPED RESISTANCE. ... CROSS RESISTANCE TO NALIDIXIC ACID HAS BEEN REPORTED.

...HAS STIMULATORY EFFECT ON CNS, & SHOULD NOT BE PRESCRIBED FOR PT WITH KNOWN SEIZURE DISORDERS.

...HAS FAIRLY NARROW ANTIBACTERIAL SPECTRUM &, THEREFORE, BACTERIAL CULTURE & SENSITIVITY TESTS GENERALLY SHOULD BE PERFORMED PRIOR TO ITS USE.

For more Drug Warnings (Complete) data for OXOLINIC ACID (7 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Interactions

Agreement between the categorization of isolates of Aeromonas salmonicida and Yersinia ruckeri by disc diffusion and MIC tests performed at 22℃

Sandrine Baron, Emeline Larvor, Eric Jouy, Isabelle Kempf, Sophie Le Bouquin, Claire Chauvin, Pierre-Marie Boitard, Matthieu Jamin, Alain Le Breton, Benoit Thuillier, Peter SmithPMID: 33749839 DOI: 10.1111/jfd.13356

Abstract

Standard disc diffusion and MIC test procedure were used to investigate the susceptibility of two hundred and fifty-one isolates collected from infected fish in France to florfenicol, oxolinic acid and tetracycline. The tests were performed at 22 ± 2℃ and for the 177 Yersinia ruckeri they were read after 24-28 hr incubation and for the 74 Aeromonas salmonicida isolates they were read after 44-48 hr. Applying epidemiological cut-off values to the susceptibility data generated in these tests, the isolates were categorized as wild-type or non-wild-type. The agent-specific categories into each isolate were placed on the basis of the data generated by the two methods were in agreement in 98% of the determinations made. It is argued that, with respect to categorising isolates, disc diffusion and MIC methods can be considered as equally valid at this temperature and after both periods of incubation.Oxolinic acid in aquaculture waters: Can natural attenuation through photodegradation decrease its concentration?

Vitória Loureiro Dos Louros, Carla Patrícia Silva, Helena Nadais, Marta Otero, Valdemar I Esteves, Diana L D LimaPMID: 33370895 DOI: 10.1016/j.scitotenv.2020.141661

Abstract

Quinolones, such as oxolinic acid (OXA), are antimicrobials commonly used in aquaculture. Thus, its presence in the aquatic environment surrounding aquaculture facilities is quite easy to understand. When present in aquatic environment, pharmaceuticals may be subjected to several attenuation processes that can influence their persistence. Photodegradation, particularly for antibiotics, can have significant importance since these compounds may be resistant to microbial degradation. OXA photodegradation studies reported in literature are very scarce, especially using aquaculture waters, but are markedly important for an appropriate risk assessment. Results hereby presented showed a decrease on photodegradation rate constant from 0.70 ± 0.02 hin ultrapure water to 0.42 ± 0.01 h

in freshwater. The decrease on photodegradation rate constant was even more pronounced when brackish water was used (0.172 ± 0.003 h

). In order to understand which factors contributed to the observed behaviour, environmental factors, such as natural organic matter and salinity, were studied. Results demonstrated that dissolved organic matter (DOM) may explain the decrease of OXA photodegradation observed in freshwater. However, a very sharp decrease of OXA photodegradation was observed in solutions containing NaCl and in synthetic sea salts, which explained the higher decrease observed in brackish water. Moreover, under solar radiation, the use of an

O

scavenger allowed us to verify a pronounced retardation of OXA decay, suggesting that

O

plays an important role in OXA photodegradation process.

Treatment of Francisella infections via PLGA- and lipid-based nanoparticle delivery of antibiotics in a zebrafish model

Lilia S Ulanova, Marina Pinheiro, Carina Vibe, Claudia Nunes, Dorna Misaghian, Steven Wilson, Kaizheng Zhu, Federico Fenaroli, Hanne C Winther-Larsen, Salette Reis, Gareth GriffithsPMID: 28627489 DOI: 10.3354/dao03129

Abstract

We tested the efficiency of 2 different antibiotics, rifampicin and oxolinic acid, against an established infection caused by fish pathogen Francisella noatunensis ssp. orientalis (F.n.o.) in zebrafish. The drugs were tested in the free form as well as encapsulated into biodegradable nanoparticles, either polylactic-co-glycolic acid (PLGA) nanoparticles or nanostructured lipid carriers. The most promising therapies were PLGA-rifampicin nanoparticles and free oxolinic acid; the PLGA nanoparticles significantly delayed embryo mortality while free oxolinic acid prevented it. Encapsulation of rifampicin in both PLGA and nanostructured lipid carriers enhanced its efficiency against F.n.o. infection relative to the free drug. We propose that the zebrafish model is a robust, rapid system for initial testing of different treatments of bacterial diseases important for aquaculture.Validation of a procedure to quantify oxolinic acid, danofloxacin, ciprofloxacin and enrofloxacin in selected meats by micellar liquid chromatography according to EU Commission Decision 2002/657/EC

Juan Peris-Vicente, Khaled Tayeb-Cherif, Samuel Carda-Broch, Josep Esteve-RomeroPMID: 28597925 DOI: 10.1002/elps.201700159

Abstract

The suitability of an analytical method to determine oxolinic acid, danofloxacin, ciprofloxacin and enrofloxacin in edible tissues, based on micellar liquid chromatography coupled with fluorescence detection, to be applied in chicken, turkey, duck, lamb, goat, rabbit and horse muscle, is described. The method was fully matrix-matched in-lab revalidated, for each antimicrobial drug and meat, following the guidelines of the EU Commission Decision 2002/657/EC. The permitted limits were the maximum residue limits stated by the EU Commission Regulation 37/2010. The results obtained for the studied validation parameters were in agreement with the guidelines: selectivity (the antibiotics were resolved), linearity (r> 0.995), limit of detection (0.004-0.02 mg/kg), limits of quantification (0.01-0.05 mg/kg), calibration range (up to 0.5 mg/kg), recovery (89.5-105.0%), precision (<8.3%), decision limit, detection capability, ruggedness, stability and application to incurred samples. The method was found to be able to provide reliable concentrations with low uncertainty within a large interval, including the maximum residue limits, and then was useful to find out prohibited contaminated samples. The method did not require to be adapted for these matrices, and then it maintained its interesting advantages: short-time, eco-friendly, safe, inexpensive, easy-to-conduct, minimal manipulation and useful for routine analysis.

Determination of oxolinic acid, danofloxacin, ciprofloxacin, and enrofloxacin in porcine and bovine meat by micellar liquid chromatography with fluorescence detection

David Terrado-Campos, Khaled Tayeb-Cherif, Juan Peris-Vicente, Samuel Carda-Broch, Josep Esteve-RomeroPMID: 27979089 DOI: 10.1016/j.foodchem.2016.11.029

Abstract

A method was developed for the determination of oxolinic acid, danofloxacin, ciprofloxacin and enrofloxacin by micellar liquid chromatography - fluorescence detection in commercial porcine and bovine meat. The samples were ultrasonicated in a micellar solution, free of organic solvent, to extract the analytes, and the supernatant was directly injected. The quinolones were resolved in <22min using a mobile phase of 0.05M SDS - 7.5% 1-propanol - 0.5% triethylamine buffered at pH 3, running through a C18 column at 1mL/min using isocratic mode. The method was validated by the in terms of: selectivity, calibration range (0.01-0.05 to 0.5mg/kg), linearity (r>0.9998), trueness (89.3-105.1%), precision (<8.3%), decision limit (<12% over the maximum residue limit), detection capability (<21% over the maximum residue limit), ruggedness (<5.6%) and stability. The procedure was rapid, eco-friendly, safe and easy-to-handle.

Use of micellar liquid chromatography to analyze oxolinic acid, flumequine, marbofloxacin and enrofloxacin in honey and validation according to the 2002/657/EC decision

K Tayeb-Cherif, J Peris-Vicente, S Carda-Broch, J Esteve-RomeroPMID: 26920300 DOI: 10.1016/j.foodchem.2016.02.007

Abstract

A micellar liquid chromatographic method was developed for the analysis of oxolinic acid, flumequine, marbofloxacin and enrofloxacin in honey. These quinolines are unethically used in beekeeping, and a zero-tolerance policy to antibiotic residues in honey has been stated by the European Union. The sample pretreatment was a 1:1 dilution with a 0.05M SDS at pH 3 solution, filtration and direct injection, thus avoiding extraction steps. The quinolones were eluted without interferences using mobile phase of 0.05M SDS/12.5% 1-propanol/0.5% triethylamine at pH 3, running at 1mL/min under isocratic room through a C18 column. The analytes were detected by fluorescence. The method was successfully validated according to the requirements of the European Union Decision 2002/657/EC in terms of: specificity, linearity (r(2)>0.995), limit of detection and decision limit (0.008-0.070mg/kg), lower limit of quantification (0.02-0.2mg/kg), detection capability (0.010-0.10mg/kg), recovery (82.1-110.0%), precision (<9.4%), matrix effects, robustness (<10.4%), and stability. The procedure was applied to several commercial honey supplied by a local supermarket, and the studied antibiotics were not detected. Therefore, the method was rapid, simple, safe, eco friendly, reliable and useful for the routine analysis of honey samples.Environmental impact assessment of veterinary drug on fish aquaculture for food safety

Jin-Wook KwonPMID: 27443211 DOI: 10.1002/dta.2007

Abstract

The degradation of veterinary drugs approved for use in aquaculture is very important in the evaluation of the impact of these drugs on the environment and to ensure safe food production. The purpose of this study is to provide guidance on how the interpretation of environmental fate data can be used by applicants to aid in protecting the environment and for the basis for food production, by suggesting the correct interpretation of data as part of an effective registration process. Tests were performed using a modification of the Organisation for Economic Co-operation and Development (OECD) 308 guideline using erythromycin and oxolinic acid under combinations of aerobic and anaerobic conditions, with and without sediment, in sea water and fresh water. Estimated DT50 s of erythromycin in fresh and sea water ranged from 6.8 to 37.9 days and estimated DT90 s were from 22.6 to 125.9 days. Degradation was more rapid in fresh water than in sea water with the formation of three degradation products: anhydroerythomycin A, erythromycin A enol ether, and pseudoerythomycin A enol ether. Estimated DT50 s of oxolinic acid in fresh and sea water were from 10.3 to 63.0 days and estimated DT90 s were from 34.3 to 209.4 days which suggests that oxolinic acid is more persistent in the environment than erythromycin. Copyright © 2016 John Wiley & Sons, Ltd.Synthesis, characterization and biological evaluation of (99m)Tc/Re-tricarbonyl quinolone complexes

Theocharis E Kydonaki, Evangelos Tsoukas, Filipa Mendes, Antonios G Hatzidimitriou, António Paulo, Lefkothea C Papadopoulou, Dionysia Papagiannopoulou, George PsomasPMID: 26795497 DOI: 10.1016/j.jinorgbio.2015.12.010

Abstract

New rhenium(I) tricarbonyl complexes with the quinolone antimicrobial agents oxolinic acid (Hoxo) and enrofloxacin (Herx) and containing methanol, triphenylphosphine (PPh3) or imidazole (im) as unidentate co-ligands, were synthesized and characterized. The crystal structure of complex [Re(CO)3(oxo)(PPh3)]∙0.5MeOH was determined by X-ray crystallography. The deprotonated quinolone ligands are bound bidentately to rhenium(I) ion through the pyridone oxygen and a carboxylate oxygen. The binding of the rhenium complexes to calf-thymus DNA (CT DNA) was monitored by UV spectroscopy, viscosity measurements and competitive studies with ethidium bromide; intercalation was suggested as the most possible mode and the DNA-binding constants of the complexes were calculated. The rhenium complex [Re(CO)3(erx)(im)] was assayed for its topoisomerase IIα inhibition activity and was found to be active at 100μM concentration. The interaction of the rhenium complexes with human or bovine serum albumin was investigated by fluorescence emission spectroscopy (through the tryptophan quenching) and the corresponding binding constants were determined. The tracer complex [(99m)Tc(CO)3(erx)(im)] was synthesized and identified by comparative HPLC analysis with the rhenium analog. The (99m)Tc complex was found to be stable in solution. Upon injection in healthy mice, fast tissue clearance of the (99m)Tc complex was observed, while both renal and hepatobiliary excretion took place. Preliminary studies in human K-562 erythroleukemia cells showed cellular uptake of the (99m)Tc tracer with distribution primarily in the cytoplasm and the mitochondria and less in the nucleus. These preliminary results indicate that the quinolone (99m)Tc/Re complexes show promise to be further evaluated as imaging or therapeutic agents.Photodegradation of Antibiotics by Noncovalent Porphyrin-Functionalized TiO

Massimiliano Gaeta, Giuseppe Sanfilippo, Aurore Fraix, Giuseppe Sortino, Matteo Barcellona, Gea Oliveri Conti, Maria Elena Fragalà, Margherita Ferrante, Roberto Purrello, Alessandro D'UrsoPMID: 32471075 DOI: 10.3390/ijms21113775

Abstract

Antibiotics represent essential drugs to contrast the insurgence of bacterial infections in humans and animals. Their extensive use in livestock farming, including aquaculture, has improved production performances and food safety. However, their overuse can implicate a risk of water pollution and related antimicrobial resistance. Consequently, innovative strategies for successfully removing antibiotic contaminants have to be advanced to protect human health. Among them, photodegradation TiO-driven under solar irradiation appears not only as a promising method, but also a sustainable pathway. Hence, we evaluated several composite TiO

powders with H

TCPP, CuTCPP, ZnTCPP, and SnT4 porphyrin for this scope in order to explore the effect of porphyrins sensitization on titanium dioxide. The synthesis was realized through a fully non-covalent functionalization in water at room conditions. The efficacy of obtained composite materials was also tested in photodegrading oxolinic acid and oxytetracycline in aqueous solution at micromolar concentrations. Under simulated solar irradiation, TiO

functionalized with CuTCPP has shown encouraging results in the removal of oxytetracycline from water, by opening the way as new approaches to struggle against antibiotic's pollution and, finally, to represent a new valuable tool of public health.

Rare-Earth Metal Complexes of the Antibacterial Drug Oxolinic Acid: Synthesis, Characterization, DNA/Protein Binding and Cytotoxicity Studies

Ana-Madalina Maciuca, Alexandra-Cristina Munteanu, Mirela Mihaila, Mihaela Badea, Rodica Olar, George Mihai Nitulescu, Cristian V A Munteanu, Marinela Bostan, Valentina UivarosiPMID: 33228104 DOI: 10.3390/molecules25225418

Abstract

"Drug repositioning" is a current trend which proved useful in the search for new applications for existing, failed, no longer in use or abandoned drugs, particularly when addressing issues such as bacterial or cancer cells resistance to current therapeutic approaches. In this context, six new complexes of the first-generation quinolone oxolinic acid with rare-earth metal cations (Y, La

, Sm

, Eu

, Gd

, Tb

) have been synthesized and characterized. The experimental data suggest that the quinolone acts as a bidentate ligand, binding to the metal ion via the keto and carboxylate oxygen atoms; these findings are supported by DFT (density functional theory) calculations for the Sm

complex. The cytotoxic activity of the complexes, as well as the ligand, has been studied on MDA-MB 231 (human breast adenocarcinoma), LoVo (human colon adenocarcinoma) and HUVEC (normal human umbilical vein endothelial cells) cell lines. UV-Vis spectroscopy and competitive binding studies show that the complexes display binding affinities (K

) towards double stranded DNA in the range of 9.33 × 10

- 10.72 × 10

. Major and minor groove-binding most likely play a significant role in the interactions of the complexes with DNA. Moreover, the complexes bind human serum albumin more avidly than apo-transferrin.

Explore Compound Types